

Technical Comparison Guide: 2-(3-Chloro-2-methoxyphenyl)acetaldehyde

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Compound of Interest

Compound Name: 2-(3-Chloro-2-methoxyphenyl)acetaldehyde

Cat. No.: B12071067

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CAS Number: 1554346-38-1 Formula: C₉H₉ClO₂ Molecular Weight: 184.62 g/mol

Executive Summary

2-(3-Chloro-2-methoxyphenyl)acetaldehyde is a critical C2-homologated building block. Unlike its precursor (the benzaldehyde), this phenylacetaldehyde derivative provides the necessary methylene spacer (-CH₂-) to extend pharmacophores into specific binding pockets without introducing rotational rigidity.

This guide compares the target compound against its positional isomers and functional precursors, establishing its utility in reductive amination and heterocycle formation (e.g., Pictet-Spengler reactions).

Characterization Profile

The following data establishes the identity and purity standards for the compound. Due to the high reactivity of phenylacetaldehydes toward oxidation, fresh preparation or storage as a bisulfite adduct is recommended.

Physicochemical Properties (Experimental & Predicted)

Property	Value / Description	Note
Appearance	Colorless to pale yellow oil	Oxidizes to solid acid upon air exposure.
Boiling Point	~265°C (Predicted at 760 mmHg)	Typically distilled under high vacuum (~90-95°C @ 1 mmHg).
Density	1.28 ± 0.1 g/cm ³	Higher density due to chloro substituent.
LogP	2.15	Moderate lipophilicity; CNS penetrant scaffold.
Solubility	DCM, EtOAc, DMSO, Methanol	Decomposes in protic solvents with acid/base.

Spectroscopic Identification Standards

Note: Shifts are representative of the 3-chloro-2-methoxy substitution pattern in CDCl₃.

Nucleus	Shift (δ ppm)	Multiplicity	Assignment	Mechanistic Insight
^1H NMR	9.72	Triplet (J=2.1 Hz)	-CHO	Characteristic aldehyde proton; diagnostic for oxidation state.
^1H NMR	3.88	Singlet	-OCH ₃	Methoxy group; deshielded by ortho-chloro/aromatic ring.
^1H NMR	3.75	Doublet (J=2.1 Hz)	Ar-CH ₂ -CHO	Benzylic methylene; coupling to aldehyde confirms connectivity.
^1H NMR	7.10 - 7.35	Multiplet	Ar-H	Aromatic protons; pattern distinct from 4-substituted isomers.
MS (ESI)	184.6	[M+H] ⁺ / [M+Na] ⁺	Molecular Ion	Chlorine isotope pattern (3:1 ratio of ³⁵ Cl: ³⁷ Cl) must be visible.

Comparative Analysis: Performance & Stability

This section evaluates the product against common alternatives to justify its selection in synthetic routes.

Comparison 1: Stability vs. Precursors

Feature	Target: 2-(3-Cl-2-OMe-phenyl)acetaldehyde	Alternative A: 3-Cl-2-OMe-benzaldehyde	Alternative B: Bisulfite Adduct
Reactivity	High: Rapidly engages in reductive aminations.	Moderate: Forms benzylic amines (rigid).	Low: Latent form; requires release before use.
Oxidation Risk	Critical: Auto-oxidizes to acid within hours if exposed to air.	Low: Stable solid/oil for months.	Negligible: Solid salt, indefinitely stable.
Synthetic Use	Essential for flexible ethyl-linked scaffolds.	Limited to direct aryl attachments.	Best for storage; requires basic workup to activate.

Key Insight: Researchers should purchase or store the compound as the bisulfite adduct or acetal if immediate use is not planned. The free aldehyde is superior only for in situ generation and immediate consumption.

Comparison 2: Electronic Effects in Reductive Amination

The 3-Chloro-2-methoxy substitution pattern exerts a unique electronic influence compared to the unsubstituted analog.

- 2-Methoxy Group (Electron Donating): Increases electron density on the ring, slightly deactivating the aldehyde electrophile via induction through the methylene spacer, but significantly improving metabolic stability of the final amine by blocking the reactive ortho-position.
- 3-Chloro Group (Electron Withdrawing): Counteracts the methoxy group, restoring electrophilicity and providing a lipophilic "handle" for binding pockets.

Experimental Protocols

Protocol A: Synthesis via Homologation (Wittig Route)

Use this protocol if the compound is unavailable commercially.

Reagents:

- 3-Chloro-2-methoxybenzaldehyde (1.0 eq)
- (Methoxymethyl)triphenylphosphonium chloride (1.2 eq)
- Potassium tert-butoxide (KOtBu) (1.3 eq)[1]
- THF (anhydrous), HCl (aq).

Workflow:

- Ylide Formation: Suspend phosphonium salt in THF at 0°C. Add KOtBu. Stir 30 min (Solution turns deep red/orange).
- Addition: Add 3-Chloro-2-methoxybenzaldehyde dropwise. Stir at 0°C -> RT for 2 hours.
- Hydrolysis: Quench with saturated NH₄Cl. Extract with ether. Concentrate to get the crude enol ether.
- Acid Hydrolysis: Dissolve enol ether in THF/2N HCl (4:1). Reflux for 1 hour.
- Purification: Neutralize with NaHCO₃. Extract with DCM. Purify via silica gel chromatography (10% EtOAc/Hexanes). Isolate immediately.

Protocol B: Quality Control (TLC)

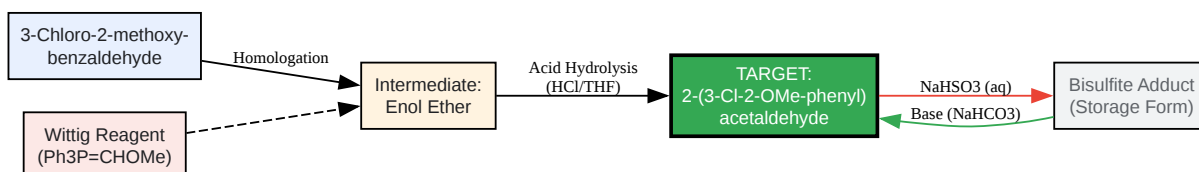
- Stationary Phase: Silica Gel 60 F254.
- Mobile Phase: Hexanes:Ethyl Acetate (8:2).
- Visualization: UV (254 nm) and DNP Stain (2,4-Dinitrophenylhydrazine).
 - Result: Aldehyde appears as a yellow/orange spot upon heating with DNP stain.

Visualized Pathways

The following diagrams illustrate the synthesis and application logic for this scaffold.

Figure 1: Synthesis & Activation Pathway

This workflow compares the storage form (Bisulfite) with the active synthesis route.

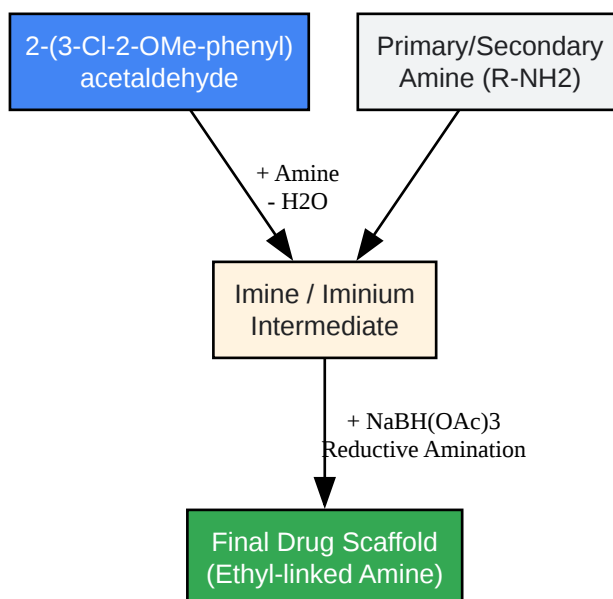


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Caption: Synthesis from benzaldehyde precursor and reversible protection as a bisulfite adduct for stability.

Figure 2: Application Logic (Reductive Amination)

Why choose this aldehyde? It enables the formation of flexible ethyl-linked amines.



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Caption: Standard workflow for generating ethyl-linked pharmacophores using mild reducing agents (STAB).

References

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